3-[[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol
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Overview
Description
(3b,6S,7E)-6,19-Sulfonyl-9,10-secocholesta-5(10),7-dien-3-ol is a complex organic compound that belongs to the class of secosteroids. Secosteroids are a subclass of steroids where one of the rings has been cleaved. This compound is characterized by its unique sulfonyl group and its structural similarity to cholesterol derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3b,6S,7E)-6,19-Sulfonyl-9,10-secocholesta-5(10),7-dien-3-ol typically involves multiple steps starting from a suitable steroid precursor. The key steps may include:
Oxidation: Introduction of the sulfonyl group through oxidation reactions.
Ring Cleavage: Secosteroid formation by cleaving one of the steroid rings.
Functional Group Modifications: Introduction of double bonds and hydroxyl groups under controlled conditions.
Industrial Production Methods
Industrial production of such complex compounds often involves:
Batch Processing: Using large-scale reactors to carry out the multi-step synthesis.
Purification: Techniques like chromatography and crystallization to purify the final product.
Quality Control: Ensuring the compound meets the required purity and structural specifications.
Chemical Reactions Analysis
Types of Reactions
(3b,6S,7E)-6,19-Sulfonyl-9,10-secocholesta-5(10),7-dien-3-ol can undergo various chemical reactions, including:
Oxidation: Further oxidation can modify the sulfonyl group or other functional groups.
Reduction: Reduction reactions can convert double bonds to single bonds or reduce sulfonyl groups.
Substitution: Functional groups can be substituted under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing other complex molecules.
Study of Reaction Mechanisms: Helps in understanding the behavior of secosteroids under various conditions.
Biology
Biological Activity: Potential use in studying biological pathways involving steroids and secosteroids.
Medicine
Drug Development: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Material Science: Used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which (3b,6S,7E)-6,19-Sulfonyl-9,10-secocholesta-5(10),7-dien-3-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways related to steroid metabolism and function.
Comparison with Similar Compounds
Similar Compounds
Cholesterol: A well-known steroid with a similar core structure.
Vitamin D Derivatives: Secosteroids with biological activity related to calcium metabolism.
Uniqueness
Sulfonyl Group: The presence of the sulfonyl group distinguishes it from other secosteroids.
Structural Features: Unique combination of double bonds and hydroxyl groups.
This outline provides a comprehensive overview of (3b,6S,7E)-6,19-Sulfonyl-9,10-secocholesta-5(10),7-dien-3-ol based on general knowledge of similar compounds. For more specific details, further research and experimental data would be required.
Properties
IUPAC Name |
3-[[7a-methyl-1-(6-methylheptan-2-yl)-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H44O3S/c1-18(2)7-5-8-19(3)24-12-13-25-20(9-6-14-27(24,25)4)15-26-23-16-22(28)11-10-21(23)17-31(26,29)30/h15,18-19,22,24-26,28H,5-14,16-17H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBJDQZFOWHNAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCCC2=CC3C4=C(CCC(C4)O)CS3(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H44O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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